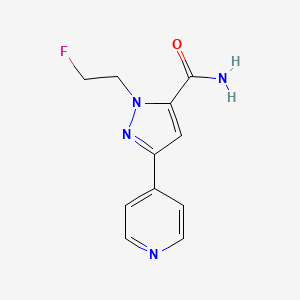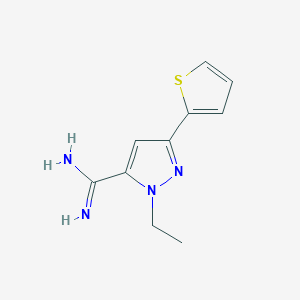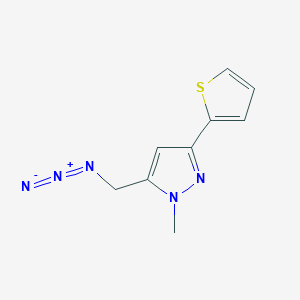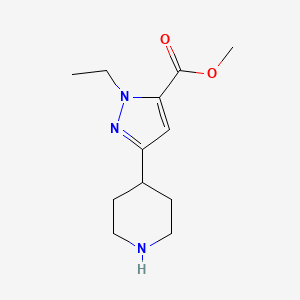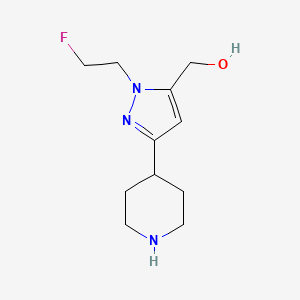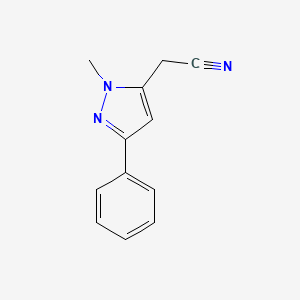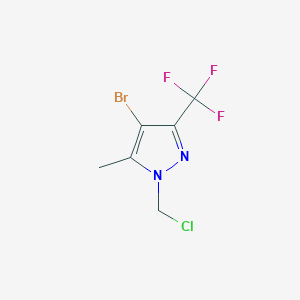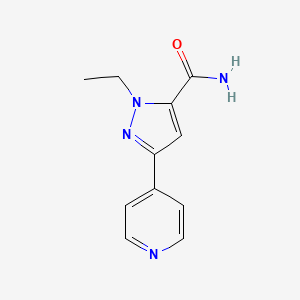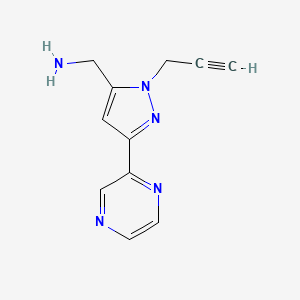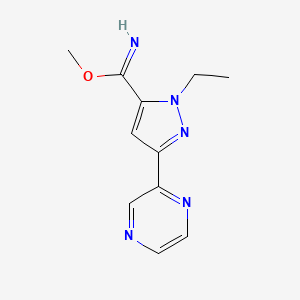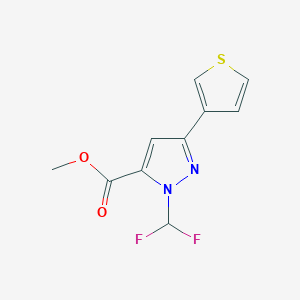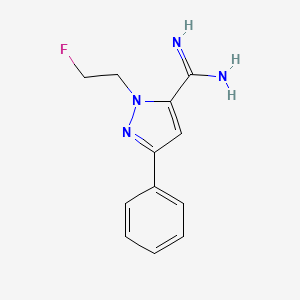
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide
Descripción general
Descripción
The compound “1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group, a fluoroethyl group, and a carboximidamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of appropriate precursors under suitable conditions. For instance, the synthesis of similar 1,2,3-triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a phenyl ring, a fluoroethyl group, and a carboximidamide group. The exact structure would depend on the specific positions of these groups on the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the pyrazole ring is known to participate in various chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have explored the synthesis and chemical properties of fluoroethyl-phenyl-pyrazole carboximidamide derivatives, focusing on their synthesis routes and structural characterization. For instance, Eleev et al. (2015) developed a method for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, indicating a broader interest in fluorine-containing pyrazole derivatives for their unique chemical properties and potential applications in medicinal chemistry (Eleev, Kutkin, & Zhidkov, 2015). Furthermore, Ali et al. (2016) explored aldol condensation reactions involving 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile, leading to new pyrazole derivatives, demonstrating the compound's versatility in synthetic chemistry (Ali, Ragab, Abdelghafar, & Farag, 2016).
Molecular Structure Analysis
The analysis of molecular structures, vibrational frequencies, and electronic properties of fluoroethyl-phenyl-pyrazole derivatives has been a focus of several studies. For example, Mary et al. (2015) conducted an in-depth study on the infrared spectrum, structural and optical properties, and molecular docking of a closely related compound, providing insights into the molecule's stability and potential interactions with biological targets (Mary et al., 2015). Such analyses are crucial for understanding the compound's reactivity and for designing molecules with desired biological activities.
Potential Biological Activities
Research on the biological activities of fluoroethyl-phenyl-pyrazole derivatives has revealed promising avenues. Studies have investigated these compounds' antimicrobial, anti-inflammatory, and anticancer properties, highlighting their potential as therapeutic agents. Mistry et al. (2016) synthesized and evaluated the antimicrobial activity of Schiff's base derivatives, showing significant antimicrobial potency (Mistry, Desai, & Desai, 2016). Additionally, Thangarasu et al. (2019) discovered novel pyrazole derivatives with potential anti-breast cancer and anti-inflammatory properties, emphasizing the importance of pyrazoles in drug discovery (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Mecanismo De Acción
Target of Action
The primary targets of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide are bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
this compound interacts with its targets by inhibiting the DNA-supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition leads to the eradication of bacteria by interfering with DNA replication .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication, transcription, repair, and recombination . The inhibition of DNA gyrase and topoisomerase IV disrupts these pathways, leading to cell death .
Pharmacokinetics
After oral administration, this compound is rapidly and well absorbed from the gastrointestinal tract, showing good bioavailability . The antibiotic is widely distributed throughout the body and in different biological tissues . The serum elimination half-life is relatively long (9–12 hours), which permits once-daily dosing . Approximately 38% of an orally administered dose is excreted in the urine within 48 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial DNA replication, transcription, repair, and recombination, leading to bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of light can lead to photodegradation of the compound, resulting in different degradation products . Additionally, the compound’s action can be influenced by its concentration in different environments .
Análisis Bioquímico
Biochemical Properties
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with L-type amino acid transporter 1 (LAT1), which is involved in the uptake of large neutral amino acids . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake of amino acids in glioma cells, which can alter cell proliferation and survival . Additionally, its impact on gene expression can lead to changes in the production of proteins that are crucial for cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to interact with LAT1, affecting the transport of amino acids into cells . This interaction can result in changes in cellular metabolism and gene expression, ultimately influencing cell function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions and can exert its effects over extended periods . Its degradation products and their potential impact on cells need to be further investigated to ensure its safe and effective use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as alterations in gene expression and cellular metabolism . Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence glycogen metabolism in cancer cells, highlighting its potential role in modulating cellular energy storage and utilization
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. LAT1, for example, plays a crucial role in its uptake and distribution in glioma cells . This interaction can affect its localization and accumulation within specific cellular compartments, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct its localization, thereby modulating its effects on cellular processes.
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-phenylpyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-6-7-17-11(12(14)15)8-10(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALBBWJWPQSVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



